![molecular formula C30H42N2O3 B12620590 7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate CAS No. 918902-21-3](/img/structure/B12620590.png)
7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its unique diazenyl functional group, which is often associated with azo compounds. The presence of the octylphenyl group adds to its hydrophobic properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate typically involves a multi-step process. The initial step often includes the diazotization of 4-octylaniline to form the diazonium salt. This is followed by a coupling reaction with 4-hydroxybenzene to introduce the diazenyl group. The resulting intermediate is then reacted with 7-bromoheptyl prop-2-enoate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty polymers and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is particularly useful in the development of photoresponsive materials and systems. The compound’s hydrophobic octylphenyl group allows it to interact with lipid membranes, potentially affecting membrane dynamics and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl methacrylate
- 7-[4-[(4-octylphenyl)diazenyl]phenoxy]heptyl prop-2-enoate
Uniqueness
Compared to similar compounds, 7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate stands out due to its specific structural features, such as the length of the heptyl chain and the presence of the prop-2-enoate group
Propriétés
Numéro CAS |
918902-21-3 |
|---|---|
Formule moléculaire |
C30H42N2O3 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
7-[4-[(4-octylphenyl)diazenyl]phenoxy]heptyl prop-2-enoate |
InChI |
InChI=1S/C30H42N2O3/c1-3-5-6-7-9-12-15-26-16-18-27(19-17-26)31-32-28-20-22-29(23-21-28)34-24-13-10-8-11-14-25-35-30(33)4-2/h4,16-23H,2-3,5-15,24-25H2,1H3 |
Clé InChI |
GRYZZOTWLJVQAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


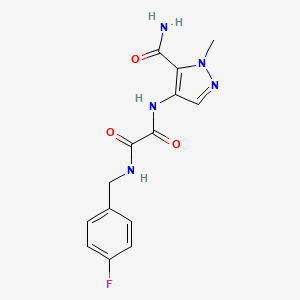
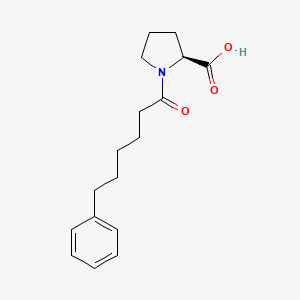
![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
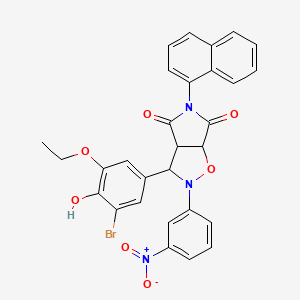
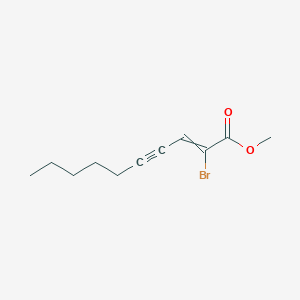
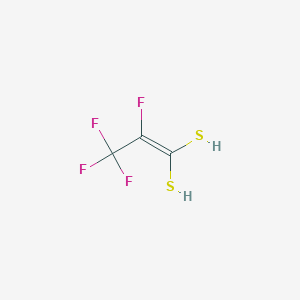
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
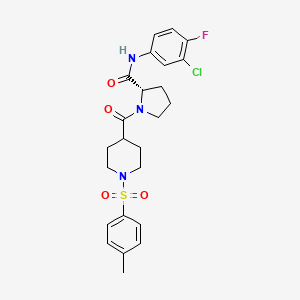
![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
